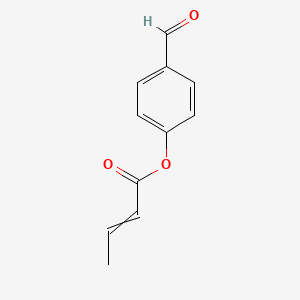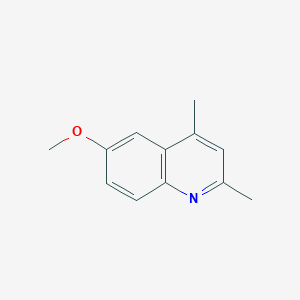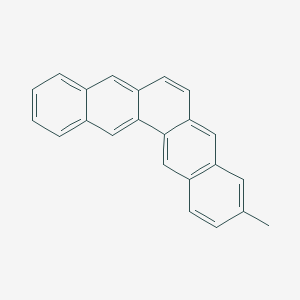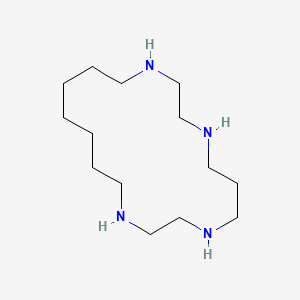
4-Formylphenyl but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylphenyl but-2-enoate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a but-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl but-2-enoate typically involves the esterification of 4-formylphenol with but-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formylphenyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 4-Formylphenyl but-2-enoic acid.
Reduction: 4-Hydroxymethylphenyl but-2-enoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Formylphenyl but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities.
Industry: Utilized in the production of polymers and advanced materials due to its functional groups that can undergo further chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of the but-2-enoate moiety.
4-Formylphenyl prop-2-enoate: Similar but lacks the but-2-enoate group.
Uniqueness
4-Formylphenyl but-2-enoate is unique due to the presence of both a formyl group and a but-2-enoate moiety. This combination of functional groups provides distinct reactivity patterns and makes it a versatile compound in organic synthesis and material science.
Propriétés
| 114636-70-3 | |
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
(4-formylphenyl) but-2-enoate |
InChI |
InChI=1S/C11H10O3/c1-2-3-11(13)14-10-6-4-9(8-12)5-7-10/h2-8H,1H3 |
Clé InChI |
INZRQGVTSMNYHI-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)OC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)





![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/no-structure.png)

![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
